Gabapentin-D10

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Gabapentin-D10 is an anticonvulsant that is prescribed for the treatment of a number of conditions including epilepsy and neuropathic pain . It is sold under the trade names Neurostil, Gabarone, and Nupentin .

Synthesis Analysis

Gabapentin can be synthesized from the intermediate 1,1-cyclohexane diacetic acid anhydride via the ‘Hofmann’ rearrangement . The process involves obtaining 1,1-cyclohexane diacetic acid monoamide from 1,1-cyclohexane diacetic acid anhydride . The reaction is characterized by the use of an ammonia precursor or pre-generated ammonia-isopropanol solution . The gabapentin is then obtained by subjecting the 1,1-cyclohexane diacetic acid monoamide sodium salt in an aqueous solution to a ‘Hofmann’ rearrangement reaction with an aqueous solution of sodium hypobromite .

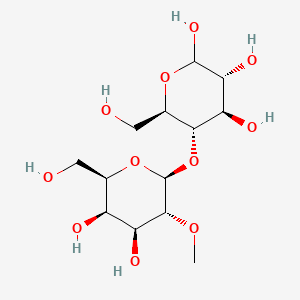

Molecular Structure Analysis

Gabapentin’s molecular structure was simulated using Density Functional Theory (DFT) employed with B3LYP/6-311++G(d,p) basis set . The optimized molecular geometry and chemical shifts of gabapentin were obtained from this simulation .

Chemical Reactions Analysis

Gabapentinoids, including gabapentin, have been found to alter calcium-mediated signaling events in various tissues . These tissues include bone, muscle, and cartilage, where gabapentinoids can affect skeletal formation, mechanosensation, and normal tissue function/repair .

Physical And Chemical Properties Analysis

Gabapentin is an anticonvulsant drug with poor chemical stability that is particularly sensitive to heat and mechanical stress . The chemical stability of gabapentin can be improved by cocrystallization with organic acids .

Scientific Research Applications

Gabapentin's Role in GABAergic Inhibition

- GABAergic Properties : Gabapentin, a GABA analog, has anticonvulsant, analgesic, and anxiolytic properties. It is thought to increase GABAergic inhibition by enhancing the expression of δ subunit-containing GABAA receptors, which generate tonic inhibitory conductance in the brain. This enhancement contributes to its GABAergic effects and may have broader therapeutic applications (Yu et al., 2019).

Gabapentin in Veterinary Medicine

- Usage in Performance Horses : Gabapentin has applications in veterinary medicine. It's classified as a class 3 performance-enhancing substance in horses, indicating its potential to influence race outcomes. A sensitive method for gabapentin detection in equine biological fluids has been developed, aiding both pharmacokinetic and forensic studies (Lehner et al., 2007).

Transport and Absorption of Gabapentin

- Brain Transport Mechanisms : Gabapentin's high and saturable permeability across the blood-brain barrier involves the drug transporter LAT1 (SLC7A5). Mathematical modelling of LAT1's mechanism suggests that gabapentin selectively inhibits Ca(2+) influx in neurons, impacting therapeutic concentrations (Dickens et al., 2013).

Gabapentin's Molecular Interactions

- Binding to Calcium Channel Subunits : Gabapentin binds to the α2δ subunit of voltage-dependent calcium channels, representing a novel class of selective antihyperalgesic agents. It shows efficacy in animal models of inflammatory pain, impacting synaptic transmission in the central nervous system (Field et al., 1997).

Impact on Brain Chemistry

- Brain GABA Levels : In patients with epilepsy, gabapentin elevates brain gamma-aminobutyric acid (GABA) levels, as measured using magnetic resonance spectroscopy. This elevation is more pronounced in patients on higher doses of gabapentin (Petroff et al., 1996).

Gabapentin's Effect on Neuropathic Pain

- Inhibition of Visceral Nociception : Gabapentin effectively inhibits acetic acid–induced visceral nociception. Its antinociceptive effect correlates with the suppression of noxious-evoked release of excitatory amino acids in the spinal cord (Feng et al., 2003).

Gabapentin in Reflex Sympathetic Dystrophy Treatment

- Effectiveness in RSD Pain : Gabapentin has shown effectiveness in treating severe and refractory reflex sympathetic dystrophy (RSD) pain, suggesting early evidence of disease reversal in some patients (Mellick & Mellick, 1997).

Inhibition of Synaptic Transmission

- Impact on Hippocampus and Neocortex : Gabapentin inhibits synaptic transmission in the rat hippocampus and neocortex by selectively inhibiting Ca(2+) influx in presynaptic terminals, affecting both excitatory and inhibitory postsynaptic currents (van Hooft et al., 2002).

Gabapentin's Pharmacokinetics

- Monitoring in Vivo : Gabapentin's in vivo monitoring has been achieved using brain microdialysis and plasma ultrafiltration in rats, offering an alternative technique for pharmacokinetic studies (Rada et al., 1998).

Safety And Hazards

Gabapentin is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, may cause respiratory irritation, and may damage the unborn child . It is generally safe but can have side effects, including blurred vision and behavior changes .

Future Directions

There are increasing concerns regarding the abusive potential of gabapentinoids, putting at risk patients with neuropathic pain requiring long-term pain management . Despite randomized controlled trials documenting the adverse events of gabapentinoids on the nervous system, there was no evidence of gabapentinoid use leading to addiction, suggesting an urgent need to design studies investigating their abusive potential .

properties

CAS RN |

1126623-20-8 |

|---|---|

Product Name |

Gabapentin-D10 |

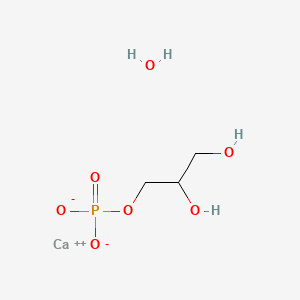

Molecular Formula |

C9H7D10NO2 |

Molecular Weight |

181.29 |

Purity |

95% by HPLC; 98% atom D |

Related CAS |

60142-96-3 (unlabelled) |

tag |

Gabapentin |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Acetyl-5H-dibenz[b,f]azepine](/img/structure/B602394.png)